molecular formula C3H9N<br>CH3(CH2)2NH2<br>C3H9N B044156 Propylamine CAS No. 107-10-8

Propylamine

Cat. No. B044156
CAS RN: 107-10-8
M. Wt: 59.11 g/mol
InChI Key: WGYKZJWCGVVSQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Propylamine can be synthesized through several methods. One common approach involves the reaction of alcohols with ammonia in the presence of a catalyst. Another method for synthesizing propylamine derivatives includes the hydrosilylation of aliphatic and heterocyclic N-allylamines, leading to the production of compounds with potential antitumor activity (Ignatovich et al., 2012). Additionally, propylamine has been used as a template in the hydrothermal synthesis of molecular sieves, demonstrating its versatility in chemical synthesis processes (Xu et al., 2014; Xu et al., 2015).

Molecular Structure Analysis

The molecular structure of propylamine features a linear alkyl chain terminated by an amino group. This structure is pivotal for its reactivity and functionalization in various chemical reactions. The amino group in propylamine can participate in hydrogen bonding, making it soluble in water and other polar solvents. Its structure has been analyzed through techniques such as X-ray diffraction and IR spectroscopy, providing insights into its bonding patterns and molecular geometry (Jastrzębska et al., 2014).

Chemical Reactions and Properties

Propylamine undergoes typical amine reactions, including alkylation, acylation, and nitrosation. It can act as a nucleophile in substitution reactions and as a base in deprotonation reactions. Its reactivity has been utilized in the synthesis of complex organic molecules, such as squalene synthase inhibitors, which demonstrate its importance in medicinal chemistry (Ishihara et al., 2004).

Physical Properties Analysis

Propylamine is a colorless liquid at room temperature with a fishy odor. It has a boiling point of 48-50°C and is highly flammable. Its solubility in water and organic solvents stems from its molecular structure, which allows for versatile applications in different chemical environments.

Chemical Properties Analysis

The chemical properties of propylamine are characterized by its basicity and nucleophilicity. It can form salts with acids and participate in the formation of amides, imines, and Schiff bases through reactions with various carbonyl compounds. These reactions are fundamental in the synthesis of pharmaceuticals, dyes, and polymers, showcasing the wide range of applications for propylamine in the chemical industry.

For more in-depth information on the topics mentioned and further reading on propylamine, the following references are recommended:

Scientific Research Applications

  • Biosynthesis : Propylamine transferase in Escherichia coli catalyzes the biosynthesis of spermidine, an important biogenic amine (Bowman, Tabor, & Tabor, 1973).

  • Catalysis : Modified propylamine, grafted onto magnetic nanoparticles, serves as an efficient catalyst for Knoevenagel condensation, a key reaction in organic synthesis (Ying et al., 2014).

  • Cellular Biology : Propylamine can affect intracellular protein degradation by impairing microtubular function in rat hepatocytes, leading to the accumulation of autophagosomes (Kovács, Reith, & Seglen, 1982).

  • Nanotechnology : Propylamine-functionalized nanoporous silica has been employed as a nanoreactor for synthesizing specific organic derivatives (Mohammadi Ziarani et al., 2015).

  • Biomedical Applications : Grafted propylamine enhances the pseudoplasticity of hyaluronic acid, making it useful in drug delivery and regenerative medicine (Petta, Eglin, Grijpma, & D’Este, 2016).

  • Gas Sensing : Tellurium-based thin films show altered resistance in the presence of propylamine vapor, indicating potential applications in gas sensing technology (Tsiulyanu, Marian, & Liess, 2002).

  • Pharmacology : Certain carbazole aminoalcohols, including propylamine derivatives, show potential as anti-alveolar echinococcosis agents (Dang et al., 2018).

  • Corrosion Inhibition : Propylamine and similar compounds are effective corrosion inhibitors in petroleum/water mixtures (Hassanzadeh, 2007).

Safety And Hazards

Propylamine is flammable and can cause burns and eye damage. It is harmful if swallowed and toxic in contact with skin. Inhalation can cause respiratory irritation, coughing, and shortness of breath .

Future Directions

The global propylamine market is expected to grow at a CAGR of 5.5% from 2022 to 2030. The growth in the market can be attributed to the increasing demand for propylamine in organic synthesis and pesticide applications .

properties

IUPAC Name

propan-1-amine
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InChI

InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3
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InChI Key

WGYKZJWCGVVSQN-UHFFFAOYSA-N
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Canonical SMILES

CCCN
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Molecular Formula

C3H9N, Array
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Related CAS

58479-39-3
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DSSTOX Substance ID

DTXSID6021878
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Molecular Weight

59.11 g/mol
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Physical Description

Propylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point -35 °F. Less dense than water and soluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in chemical analysis and to make other chemicals., Liquid, Colorless liquid with a strong ammonia odor; [Merck Index], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Aggressive ammonia aroma
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Boiling Point

119.5 °F at 760 mmHg (USCG, 1999), 48-49 °C, 47.00 to 48.00 °C. @ 760.00 mm Hg, 48 °C
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Flash Point

-35 °F (USCG, 1999), BELOW -37 °C (OPEN CUP)
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Solubility

Very soluble in ethanol, acetone; soluble in benzene, chloroform; slightly soluble in carbon tetrachloride, In water, 1X10+6 mg/L at 25 °C, 1000 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol)
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Density

0.7182 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.719 at 20 °C/20 °C, Relative density (water = 1): 0.7., 0.714-0.720
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Vapor Density

2.0 (AIR= 1), Relative vapor density (air = 1): 2.0
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Vapor Pressure

310.0 [mmHg], 310 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 33.9
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Product Name

Propylamine

Color/Form

Colorless liquid

CAS RN

107-10-8
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Melting Point

-117.4 °F (USCG, 1999), -83 °C
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Following the procedure of Example 1 but starting with 2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one (8.6 g.) and a 40% (w/v) aqueous solution of propylamine (8.75 cc.) in acetonitrile (200 cc.), 2-(7-chloro-1,8-naphthyridin-2-yl)-3-propylaminocarbonyloxy-isoindolin-1-one (4.7 g.), melting at 208°-209° C., is obtained.
Quantity
200 mL
Type
solvent
Reaction Step One
Name
2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one
Quantity
8.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Hydroxy-1,5-naphthyridines can be prepared from 3-aminopyridine derivatives by reaction with diethyl ethoxymethylene malonate to produce the 4-hydroxy-3-carboxylic acid ester derivative with subsequent hydrolysis to the acid, followed by thermal decarboxylation in quinoline (as for example described for 4-Hydroxy-[1,5]naphthyridine-3-carboxylic acid, Joe T. Adams et al., J.Amer.Chem.Soc., 1946, 68, 1317). A 4-hydroxy-[1,5]naphthyridine can be converted to the 4-chloro derivative by heating in phosphorus oxychloride. A 4-amino 1,5-naphthyridine can be obtained from the 4-chloro derivative by reaction with n-propylamine in pyridine.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

4-Hydroxy-1,5-naphthyridines can be prepared from 3-aminopyridine derivatives by reaction with diethyl ethoxymethylene malonate to produce the 4-hydroxy-3-carboxylic acid ester derivative with subsequent hydrolysis to the acid, followed by thermal decarboxylation in quinoline (as for example described for 4-Hydroxy-[1,5]naphthyridine-3-carboxylic acid, 3. T. Adams et al., J.Amer.Chem.Soc., 1946, 68, 1317). A 4-hydroxy-[1,5]naphthyridine can be converted to the 4-chloro derivative by heating in phosphorus oxychloride, or to the 4-methanesulphonyloxy or 4-trifluoromethanesulphonyloxy derivative by reaction with methanesulphonyl chloride or trriluoromethanesulphonic anhydride, respectively, in the presence of an organic base. A 4-amino 1,5-naphthyridine can be obtained from the 4-chloro, 4-methanesulphonyloxy or 4-trifluoromethanesulphonyloxy derivative by reaction with n-propylamine in pyridine.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4-chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
4-methanesulphonyloxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
4-trifluoromethanesulphonyloxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

4-Hydroxy-1,5-naphthyridines can be prepared from 3-aminopyridine derivatives by reaction with diethyl ethoxymethylene malonate to produce the 4-hydroxy-3-carboxylic acid ester derivative with subsequent hydrolysis to the acid, followed by thermal decarboxylation in quinoline (as for example described for 4-Hydroxy-[1,5]naphthyridine-3-carboxylic acid, J. T. Adams et al., J. Amer. Chem. Soc., 1946, 68, 1317). A 4-hydroxy-[1,5]naphthyridine can be converted to the 4-chloro derivative by heating in phosphorus oxychloride, or to the 4-methanesulphonyloxy or 4-trifluoromethanesulphonyloxy derivative by reaction with methanesulphonyl chloride or trifluoromethanesulphonic anhydride, respectively, in the presence of an organic base. A 4-amino 1,5-naphthyridine can be obtained from the 4-chloro derivative by reaction with n-propylamine in pyridine.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4-chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
4-methanesulphonyloxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
4-trifluoromethanesulphonyloxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods V

Procedure details

In the procedure of Example 2, using 1-ethyl-3-pyrrolidinone and ethylamine, the product obtained is N-ethyl-N-(N-ethyl-3-pyrrolidinyl-9-xanthenylamine. Using propylamine and butylamine, the products obtained are N-propyl-N-(N-ethy-3-pyrrolidinyl)-9-xanthenylamine and N-butyl-N-(N-ethyl-3-pyrrolidinyl)-9-xanthenylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-ethyl-3-pyrrolidinyl-9-xanthenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propylamine
Reactant of Route 2
Propylamine
Reactant of Route 3
Propylamine
Reactant of Route 4
Propylamine
Reactant of Route 5
Propylamine
Reactant of Route 6
Propylamine

Citations

For This Compound
65,300
Citations
MH Almatarneh, IA Elayan, M Al-Sulaibi… - ACS …, 2019 - ACS Publications
A detailed computational study of the decomposition reaction mechanisms of cis-propylamine (cis-PA), trans-propylamine (trans-PA), and the cis-isomer of its protonated form (cis-HPA) …
Number of citations: 20 pubs.acs.org
M Melosso, A Melli, L Spada, Y Zheng… - The Journal of …, 2020 - ACS Publications
The conformational isomerism of isopropylamine and n-propylamine has been investigated by means of an integrated strategy combining high-level quantum-chemical calculations and …
Number of citations: 13 pubs.acs.org
ZR Liu, RL Rill - Analytical biochemistry, 1996 - Elsevier
A novel dicationic dye with a polycyclic aromatic perylene core and flexible cationic side chains—N,N′-bis[3,3′-(dimethylamino)propylamine]-3,4,9,10-perylenetetracarboxylic diimide…
Number of citations: 47 www.sciencedirect.com
CE Cerniglia, JJ Perry - Journal of Bacteriology, 1975 - Am Soc Microbiol
Mycobacterium convolutum strain NPA-1 can utilize n-propylamine (NPA), isopropylamine (IPA), and 1,3-propane diamine (PD) as sole source of carbon, nitrogen, and energy. Enzyme …
Number of citations: 31 journals.asm.org
X Tang, D Zhao, J He, F Li, J Peng… - Analytical chemistry, 2013 - ACS Publications
In this study, we describe the quenching of electrochemiluminescence (ECL) of tris(2,2′-bipyridine)-ruthenium(II)(Ru(bpy) 3 2+ )/tri-n-propylamine(TPA) at pristine multiwall carbon …
Number of citations: 83 pubs.acs.org
UE Aronu, A Hartono, HF Svendsen - Chemical engineering science, 2011 - Elsevier
A string of discs contactor apparatus was used to measure the CO 2 absorption kinetics into an unloaded aqueous amine amino acid salt, 3-(methylamino)propylamine/sarcosine, …
Number of citations: 32 www.sciencedirect.com
SM Andersen, M Heuckendorff, HH Jensen - Organic letters, 2015 - ACS Publications
Inexpensive 3-(dimethylamino)-1-propylamine (DMAPA) was found to be effective in anomeric deacylation reactions giving 1-O deprotected sugars in high yield as precursors for the …
Number of citations: 64 pubs.acs.org
JR Durig, WB Beshir, SE Godbey… - Journal of Raman …, 1989 - Wiley Online Library
… –50 cm −1 ) spectra of gaseous and solid n‐propylamine, CH 3 CH 2 CH 2 NH 2 , and its deuterated … which are the more stable forms of n–propylamine and have nearly equal energies. …
W Miao, JP Choi, AJ Bard - Journal of the American Chemical …, 2002 - ACS Publications
The reaction occurring on electrooxidation of Ru(bpy) 3 2+ (bpy = 2,2‘-bipyridine) and tri-n-propylamine (TPrA) leads to the production of Ru(bpy) 3 2+* and light emission. The accepted …
Number of citations: 894 pubs.acs.org
E Kerr, EH Doeven, PS Francis - Current Opinion in Electrochemistry, 2022 - Elsevier
The classic and most widely used electrochemiluminescence (ECL) of the tris(2,2′-bipyridine)ruthenium(II) ([Ru(bpy) 3 ] 2+ ) luminophore and tri-n-propylamine (TPrA) co-reactant …
Number of citations: 9 www.sciencedirect.com

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